molecular formula C7H12Cl4N2S B2566466 (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride CAS No. 2418711-48-3

(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride

Cat. No.: B2566466
CAS No.: 2418711-48-3
M. Wt: 298.05
InChI Key: DKOSOUNLJMTQRK-UHFFFAOYSA-N
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Description

(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both amino and dichlorothiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride typically involves the reaction of 2,5-dichlorothiophene with ethylenediamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,5-dichlorothiophene and ethylenediamine.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A solvent such as ethanol or methanol is used to dissolve the reactants.

    Reaction Temperature: The reaction is carried out at elevated temperatures, usually between 60-80°C, to facilitate the formation of the product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dichlorothiophene moiety to a thiophene or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its thiophene moiety.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorothiophene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine: The non-dihydrochloride form of the compound.

    (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine hydrochloride: A similar compound with a single hydrochloride group.

    (2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine sulfate: A sulfate salt form of the compound.

Uniqueness

(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[(2,5-dichlorothiophen-3-yl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2S.2ClH/c8-6-3-5(7(9)12-6)4-11-2-1-10;;/h3,11H,1-2,4,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOSOUNLJMTQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CNCCN)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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